

# Bioequivalence assessment of regorafenib formulations with a labeled standard

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Regorafenib-13C,d3

Cat. No.: B3026279 Get Quote

# Bioequivalence of Regorafenib Formulations: A Comparative Guide

This guide provides a detailed comparison of bioequivalence between different formulations of the multi-kinase inhibitor regorafenib and the labeled standard, Stivarga®. The assessment is based on publicly available data from clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the pharmacokinetic profiles and experimental methodologies.

## **Comparative Pharmacokinetic Data**

The bioequivalence of a test formulation of regorafenib has been established against the reference product, Stivarga®, in healthy adult subjects under various conditions. The key pharmacokinetic (PK) parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were evaluated. The geometric mean ratios (GMRs) of these parameters for the test versus the reference formulation fell within the standard bioequivalence acceptance range of 80.00% to 125.00%.[1][2]

Below are summary tables of the pharmacokinetic data from a pivotal bioequivalence study conducted in healthy Chinese volunteers.[3][4][5][6] The study compared a test (T) 40 mg regorafenib formulation with the reference (R) 40 mg Stivarga® formulation under both fasting and fed (high-fat, high-calorie) conditions.[3][4][5][6]



Table 1: Pharmacokinetic Parameters of Regorafenib Formulations (Fasting State)

| Parameter              | Test<br>Formulation<br>(T) | Reference<br>Formulation<br>(R) | Geometric<br>Mean Ratio<br>(T/R) (%) | 90%<br>Confidence<br>Interval |
|------------------------|----------------------------|---------------------------------|--------------------------------------|-------------------------------|
| Cmax (ng/mL)           | 185.3 ± 71.3               | 196.2 ± 68.4                    | 94.7                                 | 80.0 - 112.2                  |
| AUC0-144h<br>(ng·h/mL) | 4867.2 ± 1383.1            | 5328.5 ± 1533.7                 | 91.4                                 | 85.8 - 97.4                   |
| AUC0-∞<br>(ng·h/mL)    | 5013.5 ± 1438.9            | 5478.1 ± 1599.8                 | 91.7                                 | 86.1 - 97.6                   |

Table 2: Pharmacokinetic Parameters of Regorafenib Formulations (Fed State)

| Parameter              | Test<br>Formulation<br>(T) | Reference<br>Formulation<br>(R) | Geometric<br>Mean Ratio<br>(T/R) (%) | 90%<br>Confidence<br>Interval |
|------------------------|----------------------------|---------------------------------|--------------------------------------|-------------------------------|
| Cmax (ng/mL)           | 267.1 ± 98.5               | 282.4 ± 103.7                   | 94.6                                 | 85.4 - 104.8                  |
| AUC0-144h<br>(ng·h/mL) | 6843.1 ± 1845.2            | 7002.3 ± 1921.4                 | 97.7                                 | 92.5 - 103.2                  |
| AUC0-∞<br>(ng·h/mL)    | 7012.6 ± 1901.7            | 7101.5 ± 1987.6                 | 98.8                                 | 93.4 - 104.5                  |

The results demonstrate that the 90% confidence intervals for the geometric least-square means of the ratio of the test to reference formulation for regorafenib were entirely within the 80-125% equivalence margin under both fasting and fed conditions.[3][5][6][7][8]

### **Experimental Protocols**

The bioequivalence of the regorafenib formulations was assessed through a single-center, randomized, open-label, two-period, two-way crossover Phase 1 clinical trial.[4][5][6]

## **Study Design**



Healthy volunteers were randomly assigned to receive a single oral dose of either the test or reference regorafenib formulation (40 mg).[4][5][6] Following a washout period, subjects received the alternate formulation. This crossover design was implemented for both fasting and fed conditions.[4][5][6] For the fed state, a high-fat, high-calorie meal was administered prior to drug intake.[4][5][6]

## **Pharmacokinetic Analysis**

Blood samples were collected at predetermined time points post-dosing to measure the plasma concentrations of regorafenib and its major active metabolite, M-2.[9] A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the quantification of the analytes in plasma.[9] The key pharmacokinetic parameters (Cmax, AUC0-144h, and AUC0-∞) were calculated using non-compartmental methods.[4][5][6]

### **Statistical Analysis**

A linear mixed-effects model was used to evaluate the differences in the natural logarithm-transformed pharmacokinetic parameters (Cmax, AUC0-144h, and AUC0-∞) between the two formulations.[7] The model included sequence, drugs, and period as fixed effects, and participant ID as a random effect.[7] Bioequivalence was concluded if the 90% confidence intervals of the geometric mean for the test/reference ratios were within the 80-125% range.[7] [8]

# Visualizing the Bioequivalence Study Workflow and Regorafenib's Mechanism

To further clarify the experimental process and the drug's mechanism of action, the following diagrams are provided.





Click to download full resolution via product page

Bioequivalence Study Workflow



Regorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and the tumor microenvironment.[10][11][12]



Click to download full resolution via product page

Regorafenib's Mechanism of Action



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. hematologyandoncology.net [hematologyandoncology.net]
- To cite this document: BenchChem. [Bioequivalence assessment of regorafenib formulations with a labeled standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026279#bioequivalence-assessment-of-regorafenib-formulations-with-a-labeled-standard]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com